sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione
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Overview
Description
Uridine-3’,5’-cyclic monophosphate sodium salt: is a cyclic pyrimidine nucleotide. It is a secondary messenger that plays a role in various biological processes, including bacterial immunity against viruses . The compound has the molecular formula C9H10N2O8PNa and a molecular weight of 328.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Uridine-3’,5’-cyclic monophosphate sodium salt can be synthesized through the cyclization of uridine-5’-monophosphate. This process typically involves the use of dehydrating agents such as dicyclohexylcarbodiimide (DCC) or isocyanates under high dilution conditions to minimize intermolecular coupling reactions .
Industrial Production Methods: Industrial production methods for uridine-3’,5’-cyclic monophosphate sodium salt are not well-documented in the public domain. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Uridine-3’,5’-cyclic monophosphate sodium salt can undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction can be catalyzed by acids or bases, leading to the formation of uridine and inorganic phosphate.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the compound, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphate group, leading to the formation of different nucleotide analogs.
Major Products: The major products formed from these reactions include uridine, uridine monophosphate, and various nucleotide analogs depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Uridine-3’,5’-cyclic monophosphate sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nucleotide chemistry and the behavior of cyclic nucleotides.
Mechanism of Action
The mechanism of action of uridine-3’,5’-cyclic monophosphate sodium salt involves its role as a secondary messenger in cellular signaling pathways. It is synthesized by specific bacterial pyrimidine cyclases and functions in bacterial immunity against phages . The compound interacts with various molecular targets, including enzymes and receptors, to modulate cellular responses.
Comparison with Similar Compounds
- Cyclic adenosine monophosphate (cAMP)
- Cyclic guanosine monophosphate (cGMP)
- Cyclic cytidine monophosphate (cCMP)
Comparison: Uridine-3’,5’-cyclic monophosphate sodium salt is unique among cyclic nucleotides due to its specific role in bacterial immunity. While cAMP and cGMP are well-known secondary messengers in eukaryotic cells, uridine-3’,5’-cyclic monophosphate sodium salt and cyclic cytidine monophosphate are more specialized for bacterial systems . This uniqueness makes it a valuable compound for studying bacterial signaling pathways and developing antibacterial strategies.
Properties
Molecular Formula |
C9H10N2NaO8P |
---|---|
Molecular Weight |
328.15 g/mol |
IUPAC Name |
sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N2O8P.Na/c12-5-1-2-11(9(14)10-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7;/h1-2,4,6-8,13H,3H2,(H,15,16)(H,10,12,14);/q;+1/p-1 |
InChI Key |
APYWIKXPIFYSBG-UHFFFAOYSA-M |
Canonical SMILES |
C1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)OP(=O)(O1)[O-].[Na+] |
Origin of Product |
United States |
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